ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate is a complex organic compound with a molecular formula of C20H22O9 This compound is characterized by its unique structure, which includes a pyran ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: Various substituents can replace the hydrogen atoms in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or other reduced forms of the compound.
Scientific Research Applications
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyran and methoxyphenyl groups, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Flavonoids: A class of compounds with a similar phenylpropane structure.
Uniqueness
Ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H20O8 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20O8/c1-3-25-16(22)8-12(10-4-5-15(24-2)13(20)6-10)18-17(23)14(21)7-11(9-19)26-18/h4-7,12,19-20,23H,3,8-9H2,1-2H3 |
InChI Key |
VVAUTQCEZJTFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)O)C2=C(C(=O)C=C(O2)CO)O |
Origin of Product |
United States |
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